The synthesis of N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide typically involves several steps, including the formation of the amide bond through acylation reactions. One common method includes reacting 4-chloro-3-nitroaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction can be summarized as follows:
The yield from such reactions can vary but has been reported to be around 80% under optimized conditions .
The molecular structure of N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide can be depicted as follows:
N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide can undergo several chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure for various applications .
The mechanism of action for N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide primarily revolves around its interaction with biological targets. It has shown potential as an antibacterial agent, likely through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
The compound's solubility and stability make it suitable for pharmaceutical formulations aimed at treating infections caused by resistant bacteria .
N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide has several scientific uses:
Research continues into its full potential and mechanisms, aiming to enhance its applicability in clinical settings .
Halogen-nitrobenzamide hybrids constitute a privileged chemotype in modern drug design due to their versatile bioactivity and tunable physicochemical properties. The strategic incorporation of halogen atoms (F, Cl) enhances membrane permeability and metabolic stability through increased lipophilicity and modulation of oxidative metabolism pathways. Concurrently, the nitro group (–NO₂) serves as a potent electron-withdrawing substituent, influencing π-stacking interactions with biological targets and facilitating reduction to bioactive amino or hydroxylamine derivatives under physiological conditions [6]. The amide linkage provides conformational rigidity and enables hydrogen bonding with target proteins, critical for achieving selective target engagement.
Recent research underscores the significance of substituent positioning on benzamide rings. Ortho-nitro substitutions, as seen in N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide, create steric and electronic environments conducive to interactions with hydrophobic enzyme pockets. Studies on structurally related β-lactam hybrids reveal that para-chlorophenyl groups enhance anticancer activity against colon cancer cell lines (e.g., SW1116), whereas meta-nitrophenyl substitutions can diminish anti-inflammatory effects due to altered π-π stacking interactions [6]. Similarly, fluorine positioning influences potency; meta-fluorine in benzamides often improves target affinity compared to para-isomers due to dipole alignment within binding sites [7].
Table 1: Bioactivity of Halogen-Nitrobenzamide Analogs with Varying Substituents
Compound Structure | Biological Activity | Key SAR Insight |
---|---|---|
N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide | Under investigation (Lead compound) | Ortho-nitro/chloro and meta-fluoro create optimal steric bulk for target engagement |
β-Lactam-p-chlorophenyl hybrid [6] | Anti-inflammatory (IC₅₀-NO release = 6.24 μM) | p-Chlorophenyl enhances hydrophobic pocket interactions |
β-Lactam-p-nitrophenyl hybrid [6] | Reduced anti-inflammatory activity | Nitro group disrupts π-π stacking with enzyme active sites |
N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide [7] | Synthetic intermediate (EVT-4003550) | Ortho-chloro/para-nitro configuration influences solubility and reactivity |
The physicochemical profile of these compounds—characterized by moderate logP values (2.5–3.5) and low aqueous solubility—necessitates formulation optimization but favors blood-brain barrier penetration for CNS targets. Computational analyses indicate that halogen-nitrobenzamides often exhibit favorable ligand efficiency metrics, making them attractive starting points for lead optimization campaigns targeting enzymes like dihydroorotate dehydrogenase (DHODH) or cytochrome bc1 complexes [2].
Structural analogs of N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide demonstrate significant pharmacological potential across therapeutic areas, particularly in anti-infective and oncology research. The strategic manipulation of the anilino partial structure and benzamide ring substitutions profoundly impacts target selectivity and potency:
Antiplasmodial Applications: The tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate—a sophisticated 2-phenoxybenzamide analog—exhibits exceptional activity against Plasmodium falciparum NF54 (IC₅₀ = 0.269 µM) with minimal cytotoxicity (L-6 cells IC₅₀ = 124.0 µM), yielding a selectivity index of 460 [2]. This analog outperforms its lead structure by optimizing the piperazinyl-benzamide moiety, demonstrating the value of nitrogen-containing heterocycles in enhancing antimalarial activity. Crucially, such derivatives exhibit multi-stage activity against sexual, asexual, and liver-stage parasites, reducing resistance development potential—a critical advantage in malaria therapeutics facing artemisinin resistance [2].
Anticancer Agents: Fluorinated benzamide-β-lactam conjugates show remarkable antiproliferative effects. A hydroxy-β-lactam derivative bearing a fluorophenyl group demonstrated IC₅₀ values of 0.022 µM (MCF-7 breast cancer) and 0.003 µM (HT-29 colon cancer) by inhibiting tubulin polymerization at the colchicine site. The fluorine atom’s position (para vs. meta) proved critical, with meta-substitution facilitating hydrogen bond acceptor interactions with Lys352 residues [6].
Antimicrobial Hybrids: β-Lactam-anthraquinone hybrids incorporating 3,4,5-trimethoxyphenyl groups exhibit potent antibacterial activity (MIC = 0.25 µg/mL against Staphylococcus aureus), highlighting how benzamide-adjacent bulkier substituents can enhance Gram-positive targeting [6].
Table 2: Pharmacological Profiles of Key Halogen-Nitrobenzamide Structural Analogs
Compound | Pharmacological Activity | Key Structural Features | Target/Mechanism |
---|---|---|---|
tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate [2] | Antiplasmodial (PfNF54 IC₅₀ = 0.269 µM) | Piperazinyl-Boc, 4-fluorophenoxy, CF₃ | Mitochondrial electron transport chain (DHODH?) |
Hydroxy-β-lactam-fluorophenyl conjugate [6] | Antiproliferative (HT-29 IC₅₀ = 0.003 µM) | C-3 hydroxy β-lactam, fluorophenyl at C-4 | Tubulin polymerization (colchicine site) |
Methylthio-β-lactam-trimethoxyphenyl anthraquinone [6] | Antibacterial (S. aureus MIC = 0.25 µg/mL) | Anthraquinone, thiomethyl β-lactam, 3,4,5-trimethoxyphenyl | Cell wall synthesis? |
N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide (EVT-4003550) [7] | Research compound (enzyme inhibition studies) | Ortho-chloro, para-nitro, para-fluorobenzamide | Undefined biological targets |
The synthetic accessibility of these analogs further enhances their appeal. Efficient routes typically involve Ullmann ether synthesis for diaryl ether formation [2], followed by amide coupling using Mukaiyama’s reagent (2-chloro-N-methylpyridinium iodide) or EDC/HOBt. For instance, analogs with modified piperazinyl groups are synthesized via Boc-protection, nucleophilic aromatic substitution, and catalytic hydrogenation [2].
Despite promising preclinical data, significant knowledge gaps persist regarding N-(4-chloro-3-nitrophenyl)-3-fluorobenzamide and its analogs. Foremost is the lack of comprehensive target identification studies. While related 2-phenoxybenzamides are implicated in disrupting mitochondrial electron transport (evidenced by dihydroorotate and N-carbamoyl-L-aspartate accumulation in Plasmodium parasites) [2], the specific molecular targets for ortho-nitro/chloro benzamides remain underexplored. Potential mechanisms include inhibition of DHODH or cytochrome bc1 complexes—validated antimalarial targets—or interference with hemoglobin catabolism, suggested by bloated digestive vacuoles in treated parasites [2].
The therapeutic potential extends beyond anti-infectives. The scaffold’s structural similarity to tubulin-binding β-lactams [6] and NF-κB inhibitors like sphenostylisin A [3] suggests unexplored applications in oncology and inflammation. Key research priorities include:
The absence of analytical and ADMET data for commercial samples like EVT-4003550 [7] underscores the need for rigorous preclinical profiling. Future research should prioritize in vitro ADME studies—particularly CYP3A4 interaction potential (noted as a focus in related benzamide research [2]) and passive permeability assessments—to guide lead optimization.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1